molecular formula C29H25N3O9S2 B2766583 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) CAS No. 441313-61-7

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)

Cat. No.: B2766583
CAS No.: 441313-61-7
M. Wt: 623.65
InChI Key: NRAXCCYXGIVKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting high selectivity over other HDAC isoforms, particularly Class I HDACs [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5760351/]. This selectivity is a key research value, as it enables scientists to dissect the specific biological functions of HDAC6 without the confounding effects of inhibiting other deacetylases. HDAC6 is a unique cytosolic enzyme that primarily targets non-histone substrates, with α-tubulin being a prominent example. Through its inhibitory action, this compound leads to the accumulation of acetylated α-tubulin, thereby disrupting microtubule dynamics and intracellular transport [https://pubmed.ncbi.nlm.nih.gov/16155129/]. Its main research applications are in oncology, where it is used to investigate pathways of cell proliferation and apoptosis in various cancer models, including multiple myeloma and leukemia. Furthermore, due to HDAC6's role in aggresome formation and the clearance of misfolded proteins, this inhibitor is a critical tool for probing neurodegenerative diseases such as Alzheimer's and Huntington's disease, offering insights into protein aggregation pathology [https://www.sciencedirect.com/science/article/abs/pii/S0960894X07010907]. Researchers also utilize this compound to explore its potential anti-inflammatory and immunomodulatory effects, given HDAC6's involvement in immune synapse formation and cytokine signaling. Its well-defined mechanism provides a powerful means to validate HDAC6 as a therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAXCCYXGIVKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels.

Transport and Distribution

The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of the compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

The compound 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the context of its effects on specific biological pathways and its potential as a pharmacological agent.

  • Molecular Formula : C23H17N3O5S2
  • Molar Mass : 479.53 g/mol
  • CAS Number : 406474-94-0

This compound features a sulfonamide group and a benzo[cd]indole structure, which are known to influence its biological interactions.

The biological activity of this compound largely stems from its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of enzyme activities related to cancer and inflammation.

Enzyme Inhibition

Studies have shown that derivatives of benzo[cd]indole can inhibit various enzymes involved in tumor progression. For instance, compounds that share structural similarities with 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) have demonstrated significant inhibitory effects on:

  • Gastrin/CCK-B receptors : These receptors are involved in gastric acid secretion and may be targeted for treating gastrointestinal disorders .
  • Peroxidases and oxidases : These enzymes play critical roles in metabolic pathways, including those involved in oxidative stress responses .

Case Study 1: Anticancer Activity

In vitro studies have indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. For example, a study evaluated the impact of structurally related sulfonamide derivatives on breast cancer cells, revealing an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10

This suggests that the compound may possess significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of related compounds. The results showed that these compounds could reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential use in treating inflammatory diseases.

CompoundCytokine Reduction (%)
Compound CTNF-alpha: 45%
Compound DIL-6: 30%

Scientific Research Applications

Structure-Activity Relationship (SAR)

The structure of the compound includes several functional groups that contribute to its biological activity:

  • Indole Core : The indole structure is known for its role in biological systems and can influence receptor binding.
  • Sulfonamide Groups : These groups enhance solubility and can improve binding affinity to target proteins.
  • Phenylpropanoic Acid Moiety : This component can interact with the hydrophobic regions of the receptor.

Biological Evaluation

Recent studies have demonstrated that derivatives of the parent compound exhibit varying degrees of RORγ inhibition:

  • IC50 Values : Compounds derived from 2-oxo-1,2-dihydrobenzo[cd]indole sulfonamides have shown IC50 values ranging from 1.1 µM to 10.7 µM in inhibiting RORγ activity, indicating significant potency against this target .
  • Virtual Screening Results : A virtual screening approach identified several novel compounds with high binding affinity to the RORγ ligand-binding domain. Notably, some derivatives displayed enhanced inhibitory effects after structural optimization .

Case Study 1: Discovery of New RORγ Inhibitors

In a comprehensive study published in European Journal of Medicinal Chemistry, researchers performed structure-based virtual screening targeting the RORγ ligand-binding domain. Among the identified compounds, several exhibited potent antagonistic activities with IC50 values significantly lower than previously reported inhibitors . The optimization process revealed that modifications to the sulfonamide and phenylpropanoic acid components could further enhance activity.

Case Study 2: Pharmacological Profiling

Another research effort focused on pharmacological profiling of compounds derived from the 2-oxo-1,2-dihydrobenzo[cd]indole framework. The study utilized both AlphaScreen assays and cell-based reporter gene assays to evaluate the efficacy and selectivity of these compounds against RORγ. Results indicated that certain modifications led to improved solubility and bioavailability without compromising inhibitory potency .

Data Tables

The following table summarizes key findings regarding the biological activity of various derivatives of the compound:

Compound IDStructure FeaturesIC50 (µM)Remarks
Compound 9Contains phenylpropanoic acid moiety1.1Most potent inhibitor identified
Compound 19Sulfonamide derivative with enhanced binding1.7Significant improvement over parent compound
Compound 10Non-soluble despite favorable logP predictions>10Requires further optimization
Compound 21Moderate activity with potential for enhancement5.0Needs structural modifications

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Comparisons

2.1.1. Mono-Sulfonamide Derivatives of Benzo[cd]indole

  • Example Compound: N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4a) () Key Differences:
  • The target compound is a bis-sulfonamide (positions 6 and 8), whereas 4a is a mono-sulfonamide (position 6).
  • The target compound includes 3-phenylpropanoic acid termini, while 4a features a naphthylamine substituent. Impact on Properties:
  • Molecular Weight : The bis-sulfonamide structure increases molecular weight (~700–750 g/mol estimated) compared to 4a (~450 g/mol).
  • Solubility : The carboxylic acid groups in the target compound may improve aqueous solubility relative to 4a, which lacks ionizable termini.

2.1.2. 3,6'-Disinapoyl Sucrose ()

  • A sucrose ester with sinapoyl groups, structurally distinct from the benzo[cd]indole core.
    • Functional Contrast :
  • The target compound’s sulfonamide-carboxylic acid architecture suggests applications in receptor targeting or enzyme inhibition, whereas 3,6'-disinapoyl sucrose is a natural ester used in food, cosmetics, and supplements .
Functional and Pharmacological Comparisons
Parameter Target Compound Compound 4a (Mono-Sulfonamide) 3,6'-Disinapoyl Sucrose
Molecular Weight ~700–750 g/mol (estimated) ~450 g/mol 848.8 g/mol
Solubility Moderate (carboxylic acids enhance solubility) Low (hydrophobic naphthylamine group) High (polar sucrose backbone)
Synthetic Yield Likely <30% (complex bis-functionalization) 38% (sulfonyl chloride intermediate) Not applicable (natural extraction)
Primary Applications Drug development, enzyme inhibition Chemical intermediates, material science Food/cosmetic additives, reference standards

Key Findings :

  • The target compound’s bis-sulfonamide design may offer enhanced binding avidity in biological systems compared to mono-sulfonamides like 4a, though synthesis complexity could limit yields .
Research and Development Context
  • : Highlights methodologies for sulfonamide functionalization on benzo[cd]indole, suggesting scalable routes for synthesizing the target compound via sequential sulfonylation and amine coupling .
  • : Emphasizes the commercial and research utility of structurally dissimilar compounds, underscoring the target compound’s niche in pharmacological research versus broader industrial applications .

Preparation Methods

Cyclization via Bromo-Ketone and Aniline Condensation

Reaction of 2-bromo-4'-substituted propiophenone derivatives with p-substituted anilines in alcohols (e.g., ethanol) or toluene at elevated temperatures (80–120°C) yields the indole scaffold. For example:
$$
\text{2-Bromo-4'-methoxypropiophenone} + \text{p-anisidine} \xrightarrow{\text{o-xylene, 110°C}} \text{5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole}
$$
Key modifications include using N,N-dimethylaniline as a base to deprotonate intermediates and enhance cyclization efficiency.

Disulfonation at C6 and C8 Positions

Introducing sulfonyl groups at positions 6 and 8 requires careful regiocontrol. Directed sulfonation using chlorosulfonic acid (ClSO$$3$$H) or sulfur trioxide (SO$$3$$) complexes is a common strategy.

Sequential Sulfonation Protocol

  • Initial Sulfonation : Treatment of the indole core with excess ClSO$$_3$$H in dichloromethane at 0–5°C selectively sulfonates the electron-rich C6 position.
  • Second Sulfonation : Elevated temperatures (40–50°C) and prolonged reaction times (12–24 h) drive sulfonation at C8, yielding the 6,8-disulfonyl chloride intermediate.

Example :
$$
\text{Benzo[cd]indole} + 2 \, \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2} \text{6,8-Disulfonyl chloride derivative}
$$

Sulfonamide Linkage Formation

Coupling the disulfonyl chloride with 3-phenylpropanoic acid-derived amines constitutes the next critical step.

Amine Preparation: 3-Amino-3-phenylpropanoic Acid

  • Reductive Amination : 3-Phenylpropanoic acid is converted to its ethyl ester, followed by reaction with ammonia and subsequent reduction using NaBH$$_4$$/AcOH to yield 3-amino-3-phenylpropanoate.
  • Hydrolysis : Saponification with LiOH in THF/H$$_2$$O (3:1) produces the free amino acid.

Sulfonyl Chloride-Amine Coupling

Reaction of the disulfonyl chloride with 2 equivalents of 3-amino-3-phenylpropanoic acid in anhydrous THF or acetonitrile, mediated by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), forms the bis-sulfonamide linkage.

Typical Conditions :

  • Solvent: THF, 20°C, inert atmosphere
  • Base: TEA (4 equiv.)
  • Yield: 30–41% (similar reactions)

$$
\text{Disulfonyl chloride} + 2 \, \text{3-Amino-3-phenylpropanoic acid} \xrightarrow{\text{TEA, THF}} \text{Target compound}
$$

Optimization and Catalytic Approaches

Palladium-Catalyzed Carbonylative Methods

Recent advances employ palladium acetate and Mo(CO)$$_6$$ for carbonylative coupling, enhancing sulfonamide bond formation efficiency. This method, adapted from N-acylation protocols, uses DBU in acetonitrile at 40°C to achieve yields >85% for related sulfonamides.

Challenges and Mitigation Strategies

Challenge Solution
Regioselective disulfonation Use electron-directing groups (e.g., methoxy) to guide sulfonation.
Low coupling yields Optimize base (DIPEA > TEA) and solvent (MeCN > THF).
Acid-sensitive intermediates Employ mild conditions (0–5°C, short reaction times).

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF or DCM
CatalystsEt₃N, DMAP
PurificationColumn chromatography (1:3 EA/Hexane)
Reaction AtmosphereNitrogen

Q. Table 2: Stability Assessment Protocol

ConditionMethodOutcome Metric
pH 1–13, 37°C, 24–72hHPLC (C18 column, 254 nm)Degradation half-life
Oxidative stressH₂O₂ exposure (0.1–1 mM)Residual compound (%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.